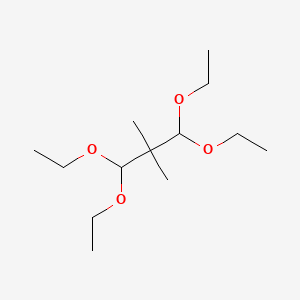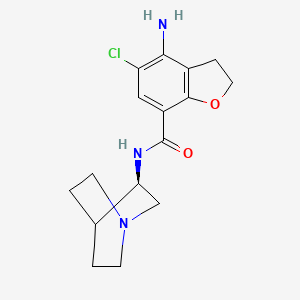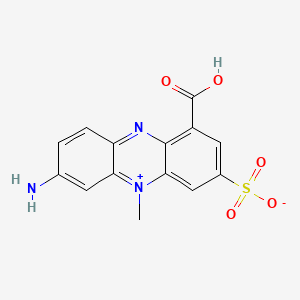
Thianaphthene
Übersicht
Beschreibung
Thianaphthene, also known as Benzo[b]thiophene or Benzothiophene, is an organic compound that is used in various industries . It is a component in the synthesis of Raloxifene, a breast cancer therapeutic, and is also used in hydrodesulfurization reactions .
Synthesis Analysis
Thianaphthene has been used in the synthesis of larger, bioactive structures . A rhodium-catalyzed desymmetrization of dihydrosilanes with heterocyclic compounds via intermolecular dehydrogenative C–H silylation has been developed. This strategy tolerates a variety of thianaphthene and thiophene derivatives, giving rise to a wide range of silicon-stereogenic acyclic monohydrosilanes .Molecular Structure Analysis
Thianaphthene is orthorhombic; space group Pna21 with four molecules per unit cell . The solid-liquid phase diagram shows two solid-state single-phase fields. There is a small field corresponding to mixed crystals having the thianaphthene structure .Chemical Reactions Analysis
Thianaphthene has been used in research as a starting material for the synthesis of larger, usually bioactive structures . It is found within the chemical structures of pharmaceutical drugs such as raloxifene, zileuton, and sertaconazole . Theoretical studies on the desulfurization of benzothiophene (thianaphthene) by carbon–sulfur bond cleavage have been conducted .Physical And Chemical Properties Analysis
Thianaphthene is a light red solid with a stench . It has a melting point range of 28 - 32 °C and a boiling point range of 221 - 222 °C . Its flash point is 110 °C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Thianaphthene is utilized in organic synthesis, particularly in the construction of polycyclic compounds. The thia-APEX reactions enable the formation of π-extended thianthrene derivatives from unfunctionalized aromatics . This method is advantageous for creating novel π-extended thianthrenes, which are important in the development of new organic materials with unique electronic and photophysical properties.
Pharmacology
In pharmacology, Thianaphthene derivatives have been explored for their potential therapeutic applications. For instance, aminothianaphthene-1-dioxides have been studied for their bacteriostatic properties, indicating the role of Thianaphthene in developing new antimicrobial agents .
Materials Science
Thianaphthene-based compounds are being investigated for their single-molecule magnet (SMM) behavior, which is crucial for high-density data storage technology, quantum computing, and molecular spintronics . The ability to synthesize lanthanide-based dinuclear complexes derived from Thianaphthene-2-carboxylic acid showcases its significance in advanced materials science.
Analytical Chemistry
In analytical chemistry, Thianaphthene is part of the synthesis of dual-color triads used in live cell imaging. These triads, which include subphthalocyanine, BODIPY, and Thianaphthene units, exhibit dual-color emission critical for bioimaging and cellular sensor systems .
Environmental Science
Nanomaterials derived from Thianaphthene are being considered for environmental applications such as remediation and pollution control. The unique properties of these nanomaterials could potentially be harnessed to improve environmental monitoring and cleanup processes .
Agriculture
Thianaphthene derivatives are being explored for their use in agriculture, particularly in the synthesis of nanomaterials that can aid in plant growth, pest control, and crop protection. The integration of Thianaphthene into nanoagrochemicals could revolutionize traditional agricultural systems .
Biotechnology
In biotechnology, Thianaphthene compounds are used in proteomics research. For example, Thianaphthene-2-carboxylic acid is a product used in the study of proteins, indicating its role in the advancement of proteomic analysis and research .
Nanotechnology
Thianaphthene’s role in nanotechnology is emerging, with potential applications in the development of nanosensors and nanoengineered devices. These applications could lead to advancements in various sectors, including healthcare, electronics, and energy storage .
Wirkmechanismus
Target of Action
Thianaphthene is a complex organic compound that has been used in various applications, including the synthesis of other compounds . .
Mode of Action
It is known to be used in the preparation of other compounds, suggesting it may interact with other molecules in chemical reactions . .
Biochemical Pathways
It is known to be used in the synthesis of other compounds, suggesting it may play a role in various chemical reactions . .
Pharmacokinetics
As a complex organic compound, its bioavailability would depend on factors such as its formulation, route of administration, and individual patient characteristics . .
Result of Action
It is known to be used in the synthesis of other compounds, suggesting it may have effects at the molecular level . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds . Factors such as temperature, pH, and the presence of other compounds can affect a compound’s stability and how it interacts with its targets.
Safety and Hazards
Zukünftige Richtungen
Thianaphthene has application in organic as well as pharmaceutical industry . The novel subphthalocyanine–BODIPY–thianaphthene triads displayed dual color emission, which is critically important for the development of novel systems particularly in biomedical applications such as bioimaging and cellular sensor systems .
Eigenschaften
IUPAC Name |
1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6S/c1-2-4-8-7(3-1)5-6-9-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEHBMOGCRZNNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30281-16-4 | |
| Record name | Benzo[b]thiophene, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30281-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2052736 | |
| Record name | Benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with an odor like naphthalene; mp = 32 deg C; [Merck Index] White crystals with an unpleasant odor; mp =28-32 deg C; [Alfa Aesar MSDS] | |
| Record name | Benzothiophene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12230 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.99 [mmHg] | |
| Record name | Benzothiophene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12230 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Benzothiophene | |
CAS RN |
95-15-8 | |
| Record name | Benzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[b]thiophene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzo[b]thiophene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[b]thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIANAPHTHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/073790YQ2G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is thianaphthene?
A1: Thianaphthene, also known as benzo[b]thiophene, is a bicyclic aromatic compound composed of a benzene ring fused to a thiophene ring.
Q2: What are the molecular formula and weight of thianaphthene?
A2: The molecular formula of thianaphthene is C8H6S, and its molecular weight is 134.20 g/mol.
Q3: What spectroscopic techniques are useful for characterizing thianaphthene?
A3: Thianaphthene can be characterized using various spectroscopic techniques, including infrared (IR) [], ultraviolet-visible (UV-Vis) [, , ], fluorescence [, ], and nuclear magnetic resonance (NMR) spectroscopy.
Q4: Is thianaphthene soluble in common organic solvents?
A4: Yes, thianaphthene is soluble in many organic solvents, including dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl pyrrolidinone (NMP) [].
Q5: Can thianaphthene be polymerized?
A5: Yes, thianaphthene can be electrochemically polymerized to form polythianaphthene (PTN). The choice of electrolyte significantly impacts the polymerization process and the properties of the resulting polymer [, ].
Q6: Are there any challenges related to the solubility of polythianaphthene?
A6: While some forms of polythianaphthene exhibit limited solubility, research has focused on enhancing its solubility by incorporating substituents like tert-butyl groups [] or utilizing specific electrolyte combinations during electropolymerization [].
Q7: What is the role of thianaphthene in desulfurization reactions?
A7: Thianaphthene can undergo desulfurization, potentially mediated by bacteria like Rhodococcus erythropolis []. This process involves the selective removal of sulfur from the thianaphthene molecule, highlighting its relevance in biodesulfurization applications.
Q8: Have computational methods been used to study thianaphthene derivatives?
A8: Yes, density functional theory (DFT) calculations have been employed to investigate the desulfurization mechanism of benzothiophene (thianaphthene) by iron carbonyl complexes, providing insights into the reaction intermediates and energetics [].
Q9: How does the structure of thianaphthene influence its antifungal activity?
A9: Studies on substituted thianaphthene-2-carboxamides revealed that the nature of the substituent significantly impacts antifungal activity against various fungal strains. Notably, N-(2-methylpiperidyl)-thianaphthene-2-carboxamide, N-cyclohexylthianaphthene-2-carboxamide, and N-morpholinylthianaphthene-2-carboxamide demonstrated the most potent broad-spectrum activity [].
Q10: Can the structure of thianaphthene be modified to enhance its antifertility effects?
A10: Research exploring thianaphthene derivatives for antifertility activity in rats highlighted the potential of structural modifications. For instance, 5-((2-chlorobenzylidine)-amino)-isoquinoline, 4((2-chlorobenzylidine)-amino)-thianaphthene, 4-keto-4567-tetrahydro-thianaphthene, and 4-keto-4567-thianaphthene oxime exhibited promising antifertility effects, warranting further investigation [].
Q11: How does the presence of thianaphthene within larger molecular structures affect their biological activity?
A11: Incorporating thianaphthene into complex molecules, such as thienocarbazoles, can significantly impact their photophysical properties [, ]. The presence of the thianaphthene ring influences the intersystem crossing efficiency, ultimately affecting the compound's photochemical behavior.
Q12: How does the stability of thianaphthene-containing compounds impact their potential applications?
A12: Understanding the stability of thianaphthene-containing compounds is crucial for their practical use. For instance, the thermal stability of sulfones derived from thianaphthene, relevant to oxidative desulfurization processes, has been investigated to optimize process conditions and enhance sulfur removal efficiency [].
Q13: What is the potential of thianaphthene derivatives as cognitive enhancers?
A13: Studies have explored the antiamnestic and antihypoxic activities of thianaphthene-based compounds. Notably, 1-(benzo[b]thiophen-5-yl)-2-(2-diethylaminoethoxy)ethanol displayed promising activity in reversing electroconvulsion-induced amnesia and protecting against hypoxia in mice [].
Q14: Are there any in vivo studies investigating the antifertility effects of thianaphthene-related compounds?
A14: Yes, several thianaphthene analogs have been tested in female rats for antifertility effects. Compounds like 5-((2-chlorobenzylidine)-amino)-isoquinoline showed significant antifertility activity, prompting further research into their mechanism of action and effects in other animal models [].
Q15: What is known about the toxicity of thianaphthene and its derivatives?
A15: While specific toxicity data for thianaphthene might be limited, it's crucial to acknowledge that many aromatic and heterocyclic compounds can exhibit toxicological effects. Thorough toxicity evaluations are essential for any thianaphthene derivative intended for pharmaceutical or material applications.
Q16: How can thianaphthene and its derivatives be analyzed in complex mixtures?
A16: Various analytical techniques can be employed to analyze thianaphthene and its derivatives. Gas chromatography coupled with mass spectrometry (GC-MS) and comprehensive two-dimensional gas chromatography with a quadrupole-accurate mass time-of-flight mass spectrometer (GC × GC–Q-TOFMS) are powerful tools for separating and identifying thianaphthene in complex mixtures like jet fuels [].
Q17: What are the environmental implications of thianaphthene release?
A17: Understanding the environmental fate and effects of thianaphthene release is crucial. Research has identified benzothiazoles, a group of compounds including thianaphthene, in riverine runoff. These findings highlight the importance of monitoring and mitigating potential ecological risks associated with thianaphthene and its derivatives [].
Q18: Can thianaphthene be degraded by microorganisms?
A18: The isolation of Rhodococcus erythropolis, a bacterium capable of degrading thianaphthene, suggests the potential for bioremediation strategies to mitigate its environmental impact [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5R,6S)-4-Nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1666607.png)
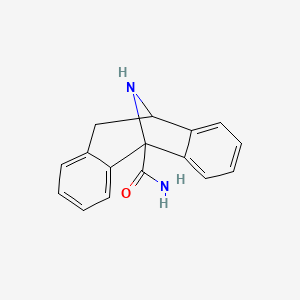
![4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine](/img/structure/B1666609.png)
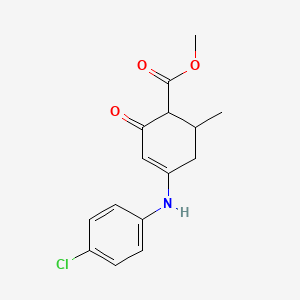

![Sodium spiro[4.6]undecane-2-carboxylate](/img/structure/B1666612.png)
